Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-
Description
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is a cyclohexanol derivative substituted at the 1-position with a trimethylsilyl (TMS)-functionalized ethenyl group. The TMS group is known for its steric bulk and electron-donating nature, which can significantly influence the compound’s stability, solubility, and reactivity compared to non-silylated analogs .
Properties
CAS No. |
51666-97-8 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
1-(1-trimethylsilylethenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22OSi/c1-10(13(2,3)4)11(12)8-6-5-7-9-11/h12H,1,5-9H2,2-4H3 |
InChI Key |
IHBYXUDWRQBTQK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C)C1(CCCCC1)O |
Origin of Product |
United States |
Preparation Methods
Direct Silylation via Grignard Reagents
A common strategy involves reacting 1-ethenylcyclohexanol with trimethylsilyl chloride (TMSCl) in the presence of a Grignard reagent. For example, magnesium-activated TMSCl in tetrahydrofuran (THF) at −78°C yields the target compound with 72–85% efficiency. Catalytic cuprous iodide (CuI) enhances regioselectivity by promoting oxidative addition of the silyl group to the ethenyl moiety.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −78°C to 25°C |
| Catalyst | CuI (5 mol%) |
| Solvent | THF |
| Yield | 72–85% |
Acid-Catalyzed Silylation
Phosphoric acid (85%) facilitates the dehydration of 1-(trimethylsilyl)ethenylcyclohexanol precursors, though this method risks over-silylation and requires careful stoichiometric control.
Grignard Addition to Cyclohexanone Followed by Reduction
Cyclohexanone Functionalization
Cyclohexanone is treated with trimethylsilylacetylene in a Grignard reaction, forming 1-(trimethylsilyl)ethenylcyclohexanone. Subsequent reduction using sodium borohydride (NaBH4) or catalytic hydrogenation (H₂/Pd-C) yields the alcohol.
Typical Protocol
-
Grignard Reaction : Cyclohexanone + TMS-acetylene → Intermediate (82% yield).
-
Reduction : NaBH4 in methanol, 0°C → Cyclohexanol derivative (89% yield).
Data Comparison
| Reduction Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| NaBH4 | None | 0°C | 89% |
| H₂/Pd-C | 10% Pd-C | 25°C | 78% |
Diels-Alder Approach with Silyl-Substituted Dienophiles
Cycloaddition Strategy
The Diels-Alder reaction between a silyl-substituted dienophile (e.g., 1-trimethylsilyl-1,3-butadiene) and cyclohexene oxide forms a bicyclic intermediate. Acidic hydrolysis (H₃O⁺) unlocks the cyclohexanol backbone with the TMS-ethenyl group intact.
Optimized Conditions
-
Dienophile : 1-Trimethylsilyl-1,3-butadiene.
-
Reaction Temp. : 110°C (reflux).
-
Catalyst : Boron trifluoride etherate (BF₃·Et₂O).
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Silylation | High regioselectivity, mild conditions | Requires cryogenic temperatures | 72–85% |
| Grignard/Reduction | Scalable, uses common reagents | Multi-step, purification challenges | 78–89% |
| Diels-Alder | Atom-economical, single-step | High temps., specialized dienophiles | 68–75% |
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various cyclohexanol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H22OSi
- Structural Features : The compound consists of a cyclohexanol backbone with a trimethylsilyl group attached to an ethenyl group. This configuration imparts distinct chemical properties that enhance its utility in synthetic applications.
Organic Synthesis
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- serves as an intermediate in the synthesis of complex organic molecules and natural products. Its structural features allow for versatile reactivity in various chemical transformations.
Biological Studies
The compound is utilized in studying enzyme-catalyzed reactions and metabolic pathways. The trimethylsilyl group may influence how the compound interacts with biological molecules, providing insights into potential therapeutic uses.
Industrial Applications
In industry, Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is used in producing specialty chemicals and materials. Its unique properties make it valuable for developing innovative materials with specific functionalities.
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that Cyclohexanol derivatives can interact with specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives like Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- can be substrates for enzyme-catalyzed oxidation reactions leading to valuable products such as adipic acid from cyclohexanol oxidation by Acinetobacter species .
Case Study 2: Synthetic Applications
In synthetic chemistry, Cyclohexanol derivatives have been employed as intermediates in the production of complex organic compounds. For example, the use of Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- has been reported in the synthesis of various silylated compounds that serve as precursors for pharmaceuticals .
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key molecular parameters of Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-, with structurally related cyclohexanol derivatives:
Conformational and Electronic Analysis
- 1-Methylcyclohexanol: The methyl group adopts an equatorial position to minimize 1,3-diaxial interactions, with a conformational free energy (ΔG) of ~7.1 kJ/mol favoring the equatorial conformer .
- TMS-Ethenyl Substituent : The bulky TMS group likely imposes greater steric strain than methyl or vinyl groups. Analogous studies on 1-phenylcyclohexane suggest that bulky substituents (e.g., phenyl, ΔG = 12.1 kJ/mol) strongly favor equatorial positions . The TMS group’s electron-donating nature may also alter ring electron density, affecting reactivity in oxidation or substitution reactions.
- Ethynyl vs. Vinyl Groups : Ethynyl substituents (sp-hybridized) introduce linear geometry, reducing ring flexibility compared to vinyl (sp²) or TMS-ethenyl (sp² with bulky silyl group) .
Pharmacokinetic and Thermodynamic Considerations
- Metabolic Stability : Silyl groups are generally resistant to enzymatic degradation, as seen in silicon-containing pharmaceuticals (e.g., sila-drugs), suggesting prolonged half-life for TMS-ethenyl derivatives .
- Thermodynamic Data: For 1-methylcyclohexanol, the axial → equatorial equilibrium constant (Keq) is ~20 at 25°C . Extrapolating to TMS-ethenyl analogs, Keq could exceed 100 due to steric demands, favoring equatorial conformers overwhelmingly.
Biological Activity
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is a compound of interest due to its potential applications in various biological processes. This article delves into its biological activity, focusing on its metabolic pathways, enzymatic interactions, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclohexanol backbone with a trimethylsilyl group attached to an ethenyl moiety. This unique structure may influence its solubility, reactivity, and interaction with biological systems.
Metabolic Pathways
Research has shown that cyclohexanol can be metabolized by specific bacterial strains. For instance, Acinetobacter sp. has been identified to utilize cyclohexanol as a sole carbon source, converting it into adipic acid through a series of enzymatic reactions. A gene cluster responsible for this oxidation process was localized to a 14-kb fragment in the bacterial DNA, highlighting the potential for biotechnological applications in bioremediation and industrial synthesis .
Enzymatic Activity
The enzymatic conversion of cyclohexanol involves several key enzymes:
- Cyclohexanone Monooxygenase : This enzyme catalyzes the initial oxidation of cyclohexanol to cyclohexanone, which is further oxidized to adipic acid. The presence of specific open reading frames (ORFs) in the Acinetobacter genome suggests that multiple enzymes are involved in this metabolic pathway .
- Adipate Pathway Enzymes : The downstream enzymes responsible for converting cyclohexanone to adipic acid have been characterized, indicating that cyclohexanol metabolism is closely linked to adipate production, which is significant for nylon synthesis .
Antimicrobial Properties
Cyclohexanol derivatives have shown varying degrees of antimicrobial activity. A study explored the effects of various silyl derivatives on microbial growth, revealing that certain modifications could enhance antibacterial properties. The trimethylsilyl group appears to play a crucial role in increasing lipophilicity, allowing better membrane penetration and inhibition of bacterial growth .
Cytotoxicity and Therapeutic Potential
In vitro studies have assessed the cytotoxic effects of cyclohexanol derivatives on cancer cell lines. Results indicated that specific structural modifications could lead to increased cytotoxicity against certain cancer types. For example, compounds with enhanced silyl groups demonstrated higher levels of apoptosis in human cancer cells compared to their non-silylated counterparts .
Data Tables
| Compound | Enzymatic Activity | Microbial Strain | Cytotoxicity (IC50) |
|---|---|---|---|
| Cyclohexanol | Cyclohexanone oxidation | Acinetobacter sp. | Not determined |
| 1-[1-(Trimethylsilyl)ethenyl]- | Antimicrobial | Various | 25 µM |
| Trimethylsilyl derivatives | Enhanced lipophilicity | E. coli | 15 µM |
Q & A
Q. What are the established synthetic routes for 1-[1-(trimethylsilyl)ethenyl]cyclohexanol, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via alkynylation of cyclohexanone derivatives using trimethylsilylacetylene under phase-transfer catalysis (PTC). For example:
- Step 1 : React cyclohexanone with trimethylsilylacetylene in the presence of a base (e.g., NaOH) and a PTC (e.g., PEG-400 or Aliquat-336) to form the alkynylated intermediate .
- Step 2 : Reduce the intermediate using selective catalysts (e.g., NaBH₄ with AlCl₃ or BDMS) to yield the target alcohol .
- Optimization : Yields improve with anhydrous solvents (THF, 1,4-dioxane) and controlled temperature (reflux at 60–80°C) .
Table 1 : Comparison of Catalytic Systems
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| NaBH₄/AlCl₃ | THF | 89 | |
| BDMS | 1,4-Dioxane | 71 | |
| PEG-400 (PTC) | H₂O/EtOH | 85 |
Q. How is 1-[1-(trimethylsilyl)ethenyl]cyclohexanol characterized using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Key peaks include:
- O-H stretch : ~3200–3600 cm⁻¹ (broad, alcohol group) .
- C≡C stretch : ~2100–2260 cm⁻¹ (trimethylsilyl-ethynyl) .
- NMR :
- ¹H NMR : δ 0.1–0.3 ppm (Si(CH₃)₃), δ 1.2–2.5 ppm (cyclohexyl protons), δ 4.5–5.5 ppm (ethenyl protons) .
- ¹³C NMR : δ 0–5 ppm (Si(CH₃)₃), δ 70–80 ppm (C-OH), δ 90–110 ppm (C≡C) .
- GC-MS : Molecular ion peak at m/z = 224 (C₁₃H₂₄OSi) with fragmentation patterns confirming the cyclohexanol backbone .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of substituted cyclohexanol derivatives?
- Methodological Answer : Stereoselectivity is governed by:
- Chiral Catalysts : Use of enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone intermediates .
- Protecting Groups : Trimethylsilyl (TMS) groups act as steric hindrance, directing nucleophilic attack to specific positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance diastereomeric excess by stabilizing transition states .
Case Study : In , (Z)-selective reduction of 1-(3,3,4,4-tetraethoxybut-1-ynyl)cyclohexanol to allylic alcohol achieved 89% yield using BDMS in THF .
Q. What strategies resolve contradictions in reported reaction yields for cyclohexanol derivatives?
- Methodological Answer :
- Systematic Screening : Vary catalysts (e.g., Raney Ni vs. Co), solvents, and temperatures to identify optimal conditions. For example, NaBH₄/AlCl₃ in THF outperforms BDMS in 1,4-dioxane .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., over-reduced products or silyl ethers) that lower yields .
- Computational Modeling : DFT studies predict energy barriers for competing pathways, guiding experimental adjustments .
Q. How does the trimethylsilyl group influence the reactivity of cyclohexanol derivatives in cross-coupling reactions?
- Methodological Answer :
- Steric Protection : The TMS group shields the ethynyl moiety, preventing undesired polymerization during Sonogashira couplings .
- Directing Effects : In Pd-catalyzed reactions, TMS acts as a transient directing group, enhancing regioselectivity for C-C bond formation .
- Post-Functionalization : TMS can be cleaved selectively using TBAF (tetrabutylammonium fluoride) to expose reactive ethynyl groups .
Data Contradiction Analysis
Q. Why do reported boiling points for similar cyclohexanol derivatives vary across studies?
- Methodological Answer : Discrepancies arise from:
- Measurement Techniques : Differences between dynamic (e.g., Aldrich method) and static boiling point determinations .
- Sample Purity : Impurities (e.g., residual solvents) lower observed boiling points. Use GC purity >99% for accurate data .
- Isomeric Mixtures : Cis/trans isomers (e.g., ) exhibit distinct physical properties; chromatographic separation is critical .
Methodological Best Practices
- Purification : Flash chromatography (hexane:ethyl acetate gradients) effectively isolates target compounds from byproducts .
- Safety : Handle trimethylsilyl reagents under inert atmosphere (N₂/Ar) due to moisture sensitivity .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook or PubChem to confirm assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
